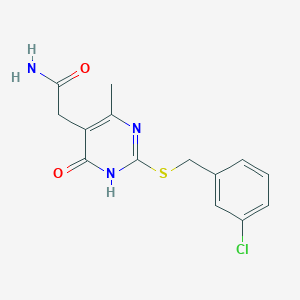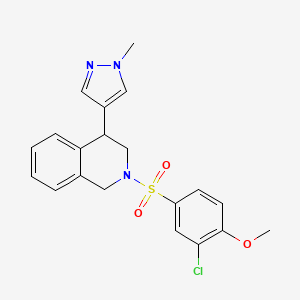
2-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing chemical compounds with structures similar to "2-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline," showcasing innovative approaches in organic chemistry. For instance, Ukrainets et al. (2014) explored the cyclization reactions giving rise to anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, demonstrating the versatility of sulfonyl compounds in synthesis (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Similarly, research by Hayun et al. (2012) on the synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide 2 through the reaction of quinazolinone with chlorosulfonic acid followed by amidation with ammonia gas provides insight into the structural modifications and potential applications of these compounds (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
Anticancer and Antiproliferative Activities
The exploration of tetrahydroisoquinoline derivatives for their potential anticancer and antiproliferative activities has been a significant area of research. Dohle et al. (2019) discussed tetrahydroisoquinoline sulfamates as potent microtubule disruptors, highlighting their synthesis, antiproliferative and antitubulin activity, and the inclusion of a tubulin cocrystal structure. This study emphasizes the therapeutic potential of these compounds in oncology, showcasing their efficacy in inhibiting tumor cell proliferation and microtubule destabilization (Dohle, Prota, Ménchon, Hamel, Steinmetz, & Potter, 2019).
Multicomponent Reactions and Functionalization
The utilization of multicomponent reactions (MCRs) for the synthesis of complex heterocyclic compounds is another area of interest. Li and Wu (2011) demonstrated the generation of H-pyrazolo[5,1-a]isoquinolines through a multicomponent reaction involving copper(II)-catalyzed oxidation of an aliphatic C-H bond of tertiary amine in air. This research highlights the efficiency and selectivity of MCRs in synthesizing heterocyclic compounds with potential biological activities (Li & Wu, 2011).
Green Chemistry Applications
The emphasis on green chemistry and sustainable methods in the synthesis of chemical compounds is evident in the work by Rana, Mistry, and Desai (2008), who explored the microwave-assisted synthesis of thiazolidinone derivatives from quinoline compounds. This study not only presents an efficient synthesis route but also highlights the antimicrobial screening of these derivatives, showcasing the integration of green chemistry principles in the discovery of new pharmaceutical agents (Rana, Mistry, & Desai, 2008).
Propiedades
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-23-11-15(10-22-23)18-13-24(12-14-5-3-4-6-17(14)18)28(25,26)16-7-8-20(27-2)19(21)9-16/h3-11,18H,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVYWENWQRDLMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC(=C(C=C4)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


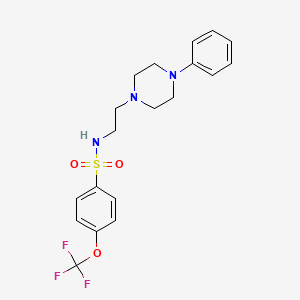
![5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2408020.png)
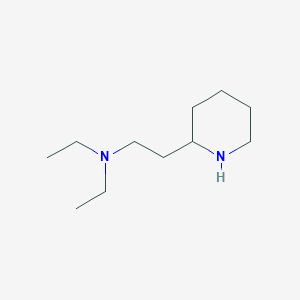
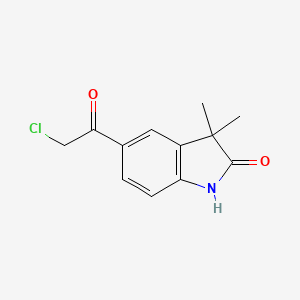
![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2408026.png)
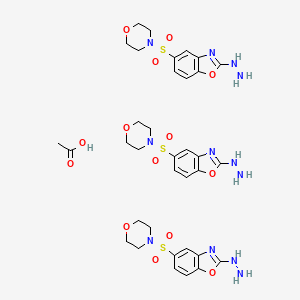
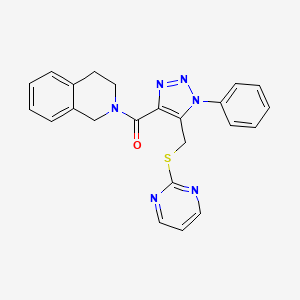
![5-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2408032.png)
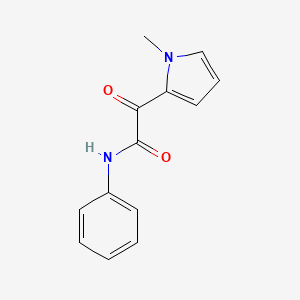
![2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole](/img/structure/B2408034.png)
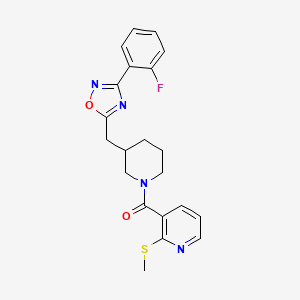
![2-[2-(Methylamino)acetamido]benzoic acid hydrochloride](/img/structure/B2408036.png)
